molecular formula C13H8BrCl2NO B5619744 2-bromo-N-(3,4-dichlorophenyl)benzamide

2-bromo-N-(3,4-dichlorophenyl)benzamide

Cat. No. B5619744
M. Wt: 345.0 g/mol
InChI Key: HIYNAYFYKIDTGL-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dichlorophenyl)benzamide is a chemical compound of significant interest due to its molecular structure and properties. Research has focused on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The compound has been synthesized in various studies. For instance, a closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized in 92% yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine (Polo et al., 2019). Another related synthesis involved a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The crystal structure of similar compounds has been established by single-crystal X-ray diffraction analysis. For example, the structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide showed colorless plates crystallizing in a monoclinic system (Polo et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound typically include bromination and amination. The interactions in such compounds often involve N-H⋅⋅⋅O hydrogen bonds and C-Br⋅⋅⋅π intermolecular interactions (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including crystal packing and intermolecular interactions, have been extensively studied. For instance, N-(2,4-Dichlorophenyl)benzamide shows molecules linked by N-H⋅⋅⋅O hydrogen bonds into infinite chains (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, particularly the intermolecular interactions and crystal packing, have been a focus of research. Studies show that these properties are influenced by various factors, including the presence of halogen atoms and their positions on the benzamide ring (Mondal et al., 2018).

properties

IUPAC Name

2-bromo-N-(3,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYNAYFYKIDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,4-dichlorophenyl)benzamide

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